3-(2-Methoxyphenyl)propanehydrazide
Overview
Description
3-(2-Methoxyphenyl)propanehydrazide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of hydrazide and contains a methoxyphenyl group attached to a propanehydrazide backbone
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antioxidant and anticancer activities . Therefore, it’s plausible that this compound may interact with targets involved in oxidative stress and cancer pathways.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given its potential antioxidant and anticancer activities, it may influence pathways related to reactive oxygen species (ros) production and cellular proliferation .
Result of Action
Based on its potential antioxidant and anticancer activities, it may reduce oxidative stress and inhibit the proliferation of certain cancer cells .
Biochemical Analysis
Biochemical Properties
3-(2-Methoxyphenyl)propanehydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant properties, which are crucial in mitigating oxidative stress in cells . It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby reducing the levels of reactive oxygen species (ROS) in cells . Additionally, this compound has been found to bind to specific proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . It also affects the expression of genes involved in apoptosis, promoting programmed cell death in malignant cells . Furthermore, this compound has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . For instance, this compound has been found to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream cellular responses . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and continued modulation of gene expression . These findings suggest that this compound may have potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to exhibit beneficial effects, such as enhanced antioxidant activity and reduced oxidative stress . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound has been shown to influence the activity of enzymes involved in the detoxification of ROS, such as glutathione peroxidase and thioredoxin reductase . Additionally, this compound affects metabolic flux by modulating the levels of key metabolites, including NADPH and ATP . These interactions play a crucial role in maintaining cellular redox balance and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are essential for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound has been observed to localize within specific cellular compartments, including the mitochondria and the nucleus . The targeting of this compound to these organelles is mediated by specific targeting signals and post-translational modifications . The localization within the mitochondria allows the compound to exert its antioxidant effects, while its presence in the nucleus enables the modulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)propanehydrazide typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired hydrazide compound. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(2-Methoxyphenyl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antioxidant and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanehydrazide: Similar in structure but with the methoxy group in a different position.
3-(2-Hydroxyphenyl)propanehydrazide: Contains a hydroxy group instead of a methoxy group.
3-(2-Methylphenyl)propanehydrazide: Contains a methyl group instead of a methoxy group.
Uniqueness
3-(2-Methoxyphenyl)propanehydrazide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 2-position may enhance its antioxidant properties compared to other derivatives .
Properties
IUPAC Name |
3-(2-methoxyphenyl)propanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVJORWOJRUHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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